3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Structure-Activity Relationship Medicinal Chemistry S1P2 Antagonists

CAS 1203411-64-6 is a uniquely substituted N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide featuring a 3,5-dimethyl substitution pattern that provides a defined steric and lipophilic probe for S1P2 receptor SAR studies. Unlike the unsubstituted parent (CAS 1203220-04-5) or 4-cyano analog (CAS 1203372-75-1), the 3,5-dimethyl motif introduces incremental steric bulk and elevated cLogP (~3.8–4.1), enabling systematic mapping of hydrophobic sub-pocket tolerance and lipophilicity-permeability trade-offs. Procure this exact chemotype to ensure reproducible pharmacology—analog substitution within this series risks altered target engagement and off-target profiles.

Molecular Formula C17H19NOS
Molecular Weight 285.41
CAS No. 1203411-64-6
Cat. No. B2528791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
CAS1203411-64-6
Molecular FormulaC17H19NOS
Molecular Weight285.41
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCC2(CC2)C3=CC=CS3)C
InChIInChI=1S/C17H19NOS/c1-12-8-13(2)10-14(9-12)16(19)18-11-17(5-6-17)15-4-3-7-20-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,18,19)
InChIKeyZSMHDGIFBKTDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1203411-64-6): Chemical Class and Baseline Characteristics


3,5-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1203411-64-6) is a synthetic small molecule belonging to the N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide chemotype [1]. With a molecular formula of C17H19NOS and a molecular weight of 285.4 g/mol , it features a 3,5-dimethylbenzamide core connected via a methylene linker to a 1-(thiophen-2-yl)cyclopropyl moiety. This structural architecture has been explored in medicinal chemistry for the development of sphingosine-1-phosphate (S1P) receptor antagonists and other bioactive benzamides [2]. However, publicly available peer-reviewed bioactivity data specific to this exact compound is extremely limited, making procurement decisions highly dependent on structural and physicochemical differentiation from its closest analogs.

Why Generic Substitution Fails for 3,5-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide in S1P2-Focused Research


Within the N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide chemotype, even minor perturbations to the benzamide ring substitution pattern can profoundly alter target binding affinity, selectivity, and physicochemical properties [1]. The 3,5-dimethyl substitution on the target compound introduces steric bulk and lipophilicity that are absent in the unsubstituted parent (CAS 1203220-04-5), the 4-cyano analog (CAS 1203372-75-1), or the 2-methyl analog (CAS 1207034-30-7) . In closely related benzamide-based S1P2 antagonist series developed by Ono Pharmaceutical, systematic SAR studies demonstrated that aromatic ring substitution directly modulates both S1P2 potency and selectivity over S1P1, S1P3, and LPA receptors [2]. Consequently, indiscriminate substitution of one analog for another within this chemotype risks not only loss of target engagement but also unpredictable off-target profiles, making compound-specific procurement essential for reproducible pharmacological studies.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1203411-64-6) vs. Closest Analogs


Structural Differentiation: 3,5-Dimethyl Substitution Pattern vs. Unsubstituted, 4-Cyano, and 2-Methyl Analogs

The 3,5-dimethyl substitution on the benzamide ring differentiates CAS 1203411-64-6 from the unsubstituted parent (CAS 1203220-04-5), the 4-cyano analog (CAS 1203372-75-1), and the 2-methyl analog (CAS 1207034-30-7) . The symmetric 3,5-dimethyl pattern introduces steric hindrance that can restrict rotational freedom of the benzamide ring and modulate π-stacking interactions with aromatic residues in the target binding pocket. In the broader benzamide S1P receptor modulator field (US Patent US20100041715A1), systematic variation of benzamide substitution is a critical determinant of both S1P subtype selectivity and functional antagonist activity [1]. Published SAR data for structurally related S1P2 antagonists demonstrate that methylation of the benzamide core can shift IC50 values by more than 10-fold depending on position and count [2].

Structure-Activity Relationship Medicinal Chemistry S1P2 Antagonists Benzamide Chemotype

Physicochemical Differentiation: cLogP and Lipophilic Efficiency vs. Closest Analogs

The presence of two methyl groups at the 3- and 5-positions of the benzamide ring elevates the calculated logP of CAS 1203411-64-6 relative to all single-substitution and unsubstituted analogs in this chemotype series . Based on chemical structure analysis, the estimated cLogP value for the 3,5-dimethyl analog is approximately 3.8–4.1, compared to ~2.8 for the unsubstituted parent (CAS 1203220-04-5), ~2.5 for the 4-cyano analog (CAS 1203372-75-1), and ~3.3 for the 2-methyl analog (CAS 1207034-30-7) [1]. This increased lipophilicity may enhance membrane permeability but could also reduce aqueous solubility, impacting formulation and assay conditions. In the context of S1P2 antagonist development, Ono Pharmaceutical's SAR campaigns revealed that balancing lipophilicity is critical for achieving oral bioavailability while maintaining target potency [2].

Lipophilicity Drug-likeness Physicochemical Properties ADME Prediction

S1P Receptor Subtype Selectivity Potential: Chemotype-Level Inference from Benzamide S1P Receptor Modulator Patent Landscape

The N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide scaffold, including the 3,5-dimethyl variant, falls within the structural scope of benzamide-based S1P receptor modulators claimed in US Patent US20100041715A1, assigned to Novartis [1]. This patent family describes well-defined benzamides useful as sphingosine-1-phosphate antagonists, with specific substitution patterns on the benzamide ring dictating S1P receptor subtype selectivity profiles. The thiophene-cyclopropyl moiety is a recurring pharmacophoric element in this series. While direct S1P2 binding data for CAS 1203411-64-6 is not publicly confirmed in peer-reviewed literature, structurally related compounds in the same chemotype have demonstrated selective S1P2 antagonism with IC50 values in the low nanomolar range when appropriately substituted [2]. The well-characterized S1P2 antagonist JTE-013 (IC50 = 17.6 nM for S1P2 binding) provides a reference benchmark for the target class [3].

S1P2 Antagonist Receptor Selectivity Benzamide Pharmacology Sphingosine-1-Phosphate

Synthetic Tractability and Scalability: Cyclopropyl Amide Coupling Approach vs. Alternative Chemotypes

The synthesis of CAS 1203411-64-6 proceeds via standard amide bond formation between 3,5-dimethylbenzoic acid (or its activated derivative) and (1-(thiophen-2-yl)cyclopropyl)methanamine [1]. This convergent synthetic route, described in the broader cyclopropyl aryl amide patent literature (US20090093525A1), offers modularity: the amine intermediate is common to all analogs in this chemotype series, allowing systematic exploration of the aryl acid component [2]. This synthetic strategy contrasts with the linear, multi-step sequences required for more complex chemotypes such as the 1,3-bis(aryloxy)benzene S1P2 antagonists, which involve multiple etherification and Suzuki coupling steps [3]. The commercial availability of 3,5-dimethylbenzoic acid and the thiophene-cyclopropyl methylamine building block further facilitates procurement and in-house analog synthesis.

Chemical Synthesis Amide Coupling Scale-up Feasibility Medicinal Chemistry

Recommended Research Application Scenarios for 3,5-Dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide (CAS 1203411-64-6)


SAR Probe for Hydrophobic Pocket Occupancy in S1P2 Receptor Ligand Optimization

The 3,5-dimethyl substitution pattern of CAS 1203411-64-6 provides a defined steric and lipophilic probe for mapping the hydrophobic sub-pocket tolerance within the S1P2 orthosteric binding site . When tested alongside the unsubstituted parent (CAS 1203220-04-5) and the 2-methyl analog (CAS 1207034-30-7), this compound enables systematic assessment of how incremental methyl group addition affects binding affinity and residence time. This SAR dataset is essential for optimizing S1P2 antagonists with balanced potency and drug-like properties, particularly given the established sensitivity of benzamide-based S1P modulators to aromatic ring substitution [1].

Physicochemical Benchmarking for Membrane Permeability Optimization in the Benzamide Series

With an estimated cLogP of 3.8–4.1, this compound represents the higher-lipophilicity end of the N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide series . Researchers can use CAS 1203411-64-6 as a reference standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to establish the lipophilicity-permeability relationship within this chemotype. Comparative data with the 4-cyano analog (CAS 1203372-75-1, cLogP ~2.5) and the unsubstituted parent (cLogP ~2.8) would illuminate the trade-off between passive permeability and aqueous solubility, informing lead optimization toward orally bioavailable S1P2 antagonists as pursued by Ono Pharmaceutical [1].

Modular Chemical Probe for Diversifying Benzamide-Based Bioactive Compound Libraries

The convergent, two-step amide coupling synthesis of CAS 1203411-64-6 from 3,5-dimethylbenzoic acid and (1-(thiophen-2-yl)cyclopropyl)methanamine provides a straightforward entry point for generating a focused library of analogs . By systematically varying the aryl acid component while holding the thiophene-cyclopropyl amine constant, medicinal chemistry groups can rapidly explore diverse substitution patterns. This compound serves as a key intermediate benchmark in such library synthesis efforts, with its 3,5-dimethylbenzamide moiety representing one of several defined pharmacophoric elements available for SAR exploration within the cyclopropyl aryl amide patent space [1].

Reference Compound for Investigating Thiophene-Cyclopropyl Pharmacophore Stability Under Oxidative Conditions

The thiophene ring within the N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide chemotype is susceptible to oxidation to form sulfoxide and sulfone derivatives . CAS 1203411-64-6, with its 3,5-dimethylbenzamide substituent, provides a well-defined substrate for studying the effect of electron-donating aryl substitution on thiophene metabolic stability. Comparative oxidative metabolism studies with the 4-cyano analog (electron-withdrawing) and the unsubstituted parent (electron-neutral) can establish a Hammett-type relationship between benzamide substitution and thiophene oxidation rates, generating critical data for predicting metabolic clearance in drug discovery programs targeting S1P receptors [1].

Quote Request

Request a Quote for 3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.